molecular formula C8H9BrS B599528 5-Bromo-2-methylthioanisole CAS No. 142994-01-2

5-Bromo-2-methylthioanisole

Cat. No. B599528
CAS RN: 142994-01-2
M. Wt: 217.124
InChI Key: BTJYDFNXIOKYJM-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthioanisole is a chemical compound with the molecular formula C8H9BrS . It has a molecular weight of 217.13 g/mol . The IUPAC name for this compound is 4-bromo-1-methyl-2-methylsulfanylbenzene .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylthioanisole includes a bromine atom (Br), a sulfur atom (S), and a methyl group (CH3) attached to a benzene ring . The InChI representation of the molecule is InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has a topological polar surface area of 25.3 Ų . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the molecule are both 215.96083 g/mol .

Scientific Research Applications

Proteomics Research

5-Bromo-2-methylthioanisole: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .

Organic Synthesis

In organic chemistry, 5-Bromo-2-methylthioanisole serves as a building block for the synthesis of various organic compounds. Its bromine atom is reactive and can be used to introduce other functional groups through substitution reactions, which is fundamental in creating complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound finds applications in medicinal chemistry for drug discovery and development. It can be used to synthesize molecules with potential therapeutic properties, particularly in the design of novel drug candidates that target specific biological pathways .

properties

IUPAC Name

4-bromo-1-methyl-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJYDFNXIOKYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674922
Record name 4-Bromo-1-methyl-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylthioanisole

CAS RN

142994-01-2
Record name 4-Bromo-1-methyl-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A cooled solution of sodium nitrite (5.8 g) in concentrated sulphuric acid (50 ml) was added dropwise to a stirred solution of 4-methyl-3-methylsulphenylaniline (12.8 g) in glacial acetic acid at 20° C. The resulting suspension was added to a mixture of copper (I) bromide (12 g), aqueous hydrobromic acid (48-50%) and ice. The mixture was stirred at room temperature for 3 hours then diluted with water and extracted with ethyl acetate. The organic layer was washed with water, aqueous sodium hydroxide (2M), dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness. The residue was triturated with hot cyclohexane and filtered. The filtrate was evaporated to dryness to give 4-bromo-2-methylsulphenyltoluene (8.6 g) as a brown oil, NMR (CDCl3): 2.15(s,3H), 2.2(s,3H), 6.5-7.1 (m,3H).
Quantity
5.8 g
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reactant
Reaction Step One
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12.8 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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solvent
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solvent
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reactant
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12 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-2-fluoro-1-methyl-benzene (3 mL, 26.3 mmol) in DMF (15 mL) was added MeSNa (1.84 g, 26.3 mmol). After the addition, the reaction mixture was stirred at 90° C. overnight. TLC (petroleum) showed the reaction was complete. Then the mixture was poured into aq. NaHCO3 (10 mL), extracted with EtOAc (20 mL×2). The combined organic layers were washed with brine (50 mL×3), dried over sodium sulfate and concentrated in vacuum. The residue was purified by a silica gel column chromatography (petroleum) to give 4-Bromo-1-methyl-2-methylsulfanyl-benzene (4 g, 68%) as a yellow liquid.
Quantity
3 mL
Type
reactant
Reaction Step One
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Quantity
1.84 g
Type
reactant
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Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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